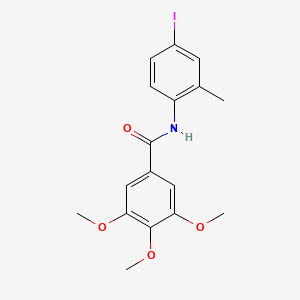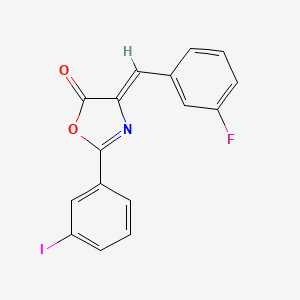![molecular formula C26H20N2O5 B11693058 17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)
17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(4-Metoxi-2-nitrofenil)-1-metil-17-azapentaciclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por su estructura pentacíclica y la presencia de un grupo metoxi y nitro en el anillo fenilo.
Métodos De Preparación
La síntesis de 17-(4-Metoxi-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona implica múltiples pasos. Una ruta sintética común incluye la acetilación de 4-metoxi-2-nitroanilina utilizando anhídrido acético en un solvente de ácido acético . Las condiciones de reacción generalmente implican temperaturas controladas y el uso de catalizadores para asegurar que el producto deseado se obtenga con alta pureza. Los métodos de producción industrial pueden implicar escalar estas reacciones utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Aplicaciones Científicas De Investigación
17-(4-Metoxi-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y las afinidades de unión.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo metoxi puede influir en la afinidad de unión del compuesto a enzimas y receptores. El marco pentacíclico proporciona rigidez estructural, lo que puede mejorar la estabilidad del compuesto y la interacción con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares incluyen:
4-Metoxi-2-nitroanilina: Comparte los grupos metoxi y nitro, pero carece del marco pentacíclico.
N-(4-Metoxi-2-nitrofenil)acetamida: Grupos funcionales similares, pero estructura general diferente.
17-Oxapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona: Marco pentacíclico similar, pero diferentes sustituyentes.
La singularidad de 17-(4-Metoxi-2-nitrofenil)-1-metil-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaeno-16,18-diona radica en su combinación de grupos funcionales y la estructura pentacíclica, que imparte propiedades químicas y biológicas distintas.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Hidrogenación: El compuesto puede someterse a reacciones de hidrogenación para reducir los dobles enlaces dentro del marco pentacíclico.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Propiedades
Fórmula molecular |
C26H20N2O5 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
17-(4-methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H20N2O5/c1-26-17-9-5-3-7-15(17)21(16-8-4-6-10-18(16)26)22-23(26)25(30)27(24(22)29)19-12-11-14(33-2)13-20(19)28(31)32/h3-13,21-23H,1-2H3 |
Clave InChI |
FJFOMXZIHIXXFR-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=C(C=C6)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693033.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
![2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11693053.png)
![Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B11693060.png)


